Molybdate

Description

Properties

CAS No. |

11116-47-5 |

|---|---|

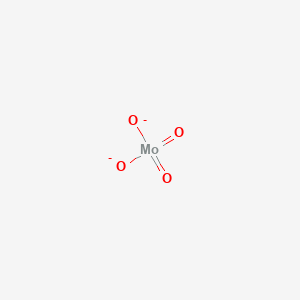

Molecular Formula |

MoO4-2 |

Molecular Weight |

159.95 g/mol |

IUPAC Name |

dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Mo.4O/q;;;2*-1 |

InChI Key |

MEFBJEMVZONFCJ-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Molybdate Based Compounds

Hydrothermal and Solvothermal Synthesis of Molybdate (B1676688) Nanomaterials

Hydrothermal and solvothermal methods are widely used for synthesizing this compound nanomaterials. These techniques involve carrying out chemical reactions in sealed vessels under high pressure and temperature, using water (hydrothermal) or non-aqueous solvents (solvothermal) as the reaction medium. These methods allow for precise control over particle size, shape, and crystallinity by adjusting parameters such as temperature, pressure, reaction time, and precursor concentration. google.com For instance, cerium this compound nanostructures have been synthesized using both hydrothermal and microwave-hydrothermal/solvothermal methods, with the synthesis method influencing the resulting crystalline structure. scielo.br While these methods offer advantages in controlling particle characteristics and producing high-purity materials, they may not be ideal for large-scale synthesis due to the potential for forming larger particles with broad size distribution. google.com

Chemical Vapor Deposition (CVD) Techniques for this compound Thin Films

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of various materials, including molybdates. In CVD, gaseous precursors react on a heated substrate surface to form a solid film. This method allows for precise control over film thickness, composition, and structure, making it suitable for applications requiring high-quality thin films, such as in electronic or optical devices. Specific applications of CVD for this compound thin films were not extensively detailed in the search results, but CVD is a general method applicable to depositing metal oxides.

Sol-Gel Synthesis of this compound Xerogels and Aerogels

Sol-gel synthesis is a powerful approach for preparing a wide range of materials, including this compound xerogels and aerogels. This method involves the formation of a colloidal suspension (sol) from precursors, followed by gelation to form a wet gel. The solvent is then removed, typically through evaporation to form a xerogel, or through supercritical drying to form a highly porous aerogel. mdpi.comrsc.org Sol-gel synthesis allows for the creation of three-dimensional networks and offers control over porosity and surface area. dtic.milrsc.org For example, monolithic molybdenum trioxide aerogels and xerogels have been synthesized via a sol-gel method involving the suppression of Mo=O bond formation through ligand exchange. dtic.milrsc.org Lanthanum this compound aerogels with controlled crystallinity have also been synthesized using the sol-gel method combined with high-temperature supercritical drying. ingentaconnect.comnih.gov The use of water-soluble polymers as gel-forming media in sol-gel synthesis has been successfully implemented to obtain nanoscale powders and thin films of inorganic compounds with complex metal anions, including molybdates. mdpi.com

Precipitation and Co-Precipitation Routes for this compound Complex Formation

Precipitation and co-precipitation are common and relatively simple methods for synthesizing this compound compounds. These techniques involve the formation of a solid precipitate from a solution containing the constituent ions. Co-precipitation, where multiple ions precipitate simultaneously, is particularly useful for preparing mixed-metal molybdates and achieving homogeneous distribution of the metal ions. rsc.org This method has been used to prepare various molybdates with different shapes and sizes, although higher temperatures may be needed to obtain homogeneous crystalline materials due to low reaction kinetics. researchgate.net Hydrated cobalt this compound has been synthesized via a co-precipitation method. researchgate.net Studies on the synthesis of layered ammonium (B1175870) zinc and ammonium copper molybdates have utilized both conventional precipitation and co-precipitation routes. semineral.es While traditional co-precipitation methods for iron this compound catalysts can sometimes lead to inhomogeneous metal distribution and the formation of undesirable phases, modified approaches, such as those involving dicarboxylate decomposition, can yield more homogeneous structures. rsc.org

Crystallization Processes and Solution Chemistry of Molybdates

Crystallization processes play a vital role in obtaining crystalline this compound compounds with desired purity and morphology. These processes involve the formation of a solid crystalline phase from a solution. Factors such as temperature, concentration, cooling rate, and the presence of additives can influence the nucleation and growth of crystals. The solution chemistry of molybdates, including the speciation of this compound ions under different pH and concentration conditions, is crucial for controlling crystallization. For example, the solubility of molybdenum in the ammonium-molybdenum system is influenced by temperature and pH, which is relevant for cooling crystallization methods to produce ammonium heptathis compound. anl.gov Drowning-out crystallization, which involves reducing the solubility of a solute by adding a miscible solvent, has been studied for sodium this compound in water-ethanol solutions as an energy-efficient alternative to evaporative crystallization. researchgate.netresearchgate.net This method can yield well-crystalline sodium this compound dihydrate particles. researchgate.netresearchgate.net

Synthesis of Polyoxothis compound Clusters and Frameworks

Polyoxomolybdates (POMs) are a class of anionic metal-oxide clusters and frameworks with diverse structures and properties. The synthesis of these complex structures often involves the self-assembly of this compound building blocks in solution under controlled conditions, including pH, temperature, and the presence of counterions or templates. These synthetic routes can yield discrete clusters or extended framework structures. While the search results mentioned polyvanadothis compound xerogels synthesized via sol-gel technology scispace.com, detailed synthetic methodologies specifically for a wide range of polyoxothis compound clusters and frameworks were not extensively covered.

Fabrication of this compound-Modified Hybrid Materials

This compound compounds can be incorporated into hybrid materials to combine the properties of the this compound component with those of another material, such as polymers, carbon materials, or other metal oxides. Fabrication methods for these hybrid materials involve techniques that allow for the integration or deposition of molybdates onto or within another matrix. This can include in-situ synthesis of this compound species in the presence of the second material, or the modification of existing materials with pre-synthesized molybdates. Sol-gel synthesis can be used to prepare silica (B1680970) xerogels doped with various compounds, suggesting a potential route for fabricating this compound-modified silica hybrid materials. tandfonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sodium this compound (anhydrous) | 61424 alfa-chemistry.com |

| Sodium this compound Dihydrate | 16211258 ereztech.comfishersci.se |

| Ammonium this compound | 3084102 fishersci.cafishersci.ca |

| Ammonium Heptathis compound Tetrahydrate | 16211167 americanelements.com |

| Calcium this compound | 24620 wikidata.orgcharchem.orgnih.gov, 4452235 americanelements.comamericanelements.com |

| Lead this compound | 61490 ereztech.comnih.gov |

| Bismuth this compound (Bi₂Mo₃O₁₂) | 16213783 loradchemical.comamericanelements.comcmdm.tw |

| Bismuth this compound (Bi₂MoO₆) | 57346720 ereztech.com |

| Zinc this compound | 16213780 wikipedia.org |

Data Tables

While detailed quantitative data tables on synthesis parameters and outcomes for each method across various this compound compounds were not consistently available across the search results, some examples of research findings related to specific synthesis conditions and their effects were noted and incorporated into the text where possible. For instance, the drowning-out crystallization of sodium this compound showed that crystallization of the dihydrate was achieved after specific times with varying ethanol (B145695) concentrations. researchgate.netresearchgate.net

Table 1: Drowning-Out Crystallization of Sodium this compound Dihydrate researchgate.netresearchgate.net

| Ethanol Concentration (vol. %) | Number of Stages | Crystallization Time (min) |

| 25 | 1 | 20 |

| 50 | 2 | 40 |

This table summarizes findings on the time required for sodium this compound dihydrate crystallization using drowning-out crystallization with different ethanol concentrations and stages.

Influence of Synthetic Parameters on this compound Material Characteristics

The characteristics of this compound-based materials, including their crystal structure, morphology, particle size, and resulting properties, are highly dependent on the specific parameters employed during their synthesis. Controlling these parameters is crucial for tailoring the final material for desired applications. Diverse synthetic methodologies, such as hydrothermal synthesis, co-precipitation, sol-gel methods, and solid-state reactions, each offer different avenues for parameter control and subsequent material property manipulation.

Key synthetic parameters that significantly influence the characteristics of this compound materials include temperature, pH, precursor concentration and ratio, reaction time, and the nature of the solvent or reaction medium. The chosen synthesis method itself also plays a critical role in determining the attainable material properties researchgate.netcdmf.org.br.

Effect of Temperature

Synthesis temperature is a critical parameter that influences the formation, crystallinity, and particle size of this compound compounds. In hydrothermal synthesis, for instance, increasing the reaction temperature can lead to enhanced catalytic performance, although excessively high temperatures may cause a decrease in surface area due to sintering mdpi.com. For cerium this compound nanoparticles synthesized by the EDTA-citrate method, the calcining temperature directly impacts the crystalline structure, the presence of other phases, and the particle size scielo.br. Higher sintering temperatures generally result in increased particle size and crystallinity while decreasing the specific surface area researchgate.net. For calcium this compound synthesized by a combustion route, the crystallinity of the material increases with increasing synthesis temperature nih.govrsc.org. In solid-state synthesis of lanthanum this compound, both synthesis temperature and holding time influence phase assemblies and particle size; longer holding times at high temperatures can lead to increased grain size and the formation of new crystalline phases researchgate.net. For MoS₂ nanosheets synthesized hydrothermally, reaction temperature has a strong influence on structural and optical properties, with morphology changing from aggregated particles to flake-like structures and then to nanosheets with increasing temperature chalcogen.roresearchgate.net.

Effect of pH

The pH of the synthesis solution has a profound impact on the formation of polythis compound species and, consequently, on the resulting crystalline phases, morphology, and catalytic performance of this compound materials. In the synthesis of bismuth this compound catalysts via hydrothermal methods, the pH value strongly influences the crystalline phases, specific surface area, and composition mdpi.com. Increasing the pH from 1 to 9 can increase the amount of the more active γ-Bi₂MoO₆ phase compared to α-Bi₂Mo₃O₁₂ mdpi.com. However, very high pH values can lead to a low specific surface area mdpi.com. For iron this compound catalysts, the pH affects the structure of isopolymolybdates in solution; as pH decreases from 6.0 to 1.0, the main species change, and their solubility decreases, leading to particle aggregation and the formation of MoO₃ rsc.orgnih.gov. Low pH values can result in severe aggregation and Mo enrichment on the surface layer, which decreases catalytic activity and selectivity rsc.orgnih.gov. In the synthesis of bismuth this compound nanostructures for photocatalysis, varying the pH of precursor solutions significantly impacts morphology and phase formations; low pH levels can yield nanoplates, while high pH levels can lead to spherical nanoparticles and mixed phases nih.gov. The acidity also strongly affects the synthesis of molybdenum blue dispersions mdpi.com.

Effect of Precursor Concentration and Ratio

The concentration and molar ratio of precursors are vital parameters that control the stoichiometry, phase purity, particle size, and morphology of synthesized this compound compounds. In the hydrothermal synthesis of bismuth this compound, both the Bi/Mo ratio and pH value influence the crystalline phases and catalytic performance mdpi.com. For instance, a Bi/Mo ratio of 1/1 at pH ≥ 6 can result in γ-Bi₂MoO₆ mdpi.com. In the synthesis of calcium this compound, controlling the concentration of reactants and the molar ratio between them can lead to the formation of complex three-dimensional structures with controllable size and aspect ratio acs.org. For MoS₂ nanosheets synthesized hydrothermally, increasing precursor concentration can enhance crystallinity and change the morphology of aggregated nanoflowers researchgate.net. The Mo/Fe mole ratio in the preparation of iron this compound catalysts is also a crucial aspect nih.gov. The concentration of organic additives can also impact the size, dimension, and photoluminescence properties of molybdates researchgate.net.

Effect of Reaction Time

Reaction time is another parameter that can influence the crystallinity, particle size, and phase formation of this compound materials. In mechanochemical synthesis, high purity samples of various molybdates can be obtained in less than three hours of reaction time rsc.org. For barium this compound synthesized via mechanochemical activation, a single phase can be obtained after a specific milling time, which is shorter at higher milling speeds mdpi.com. In the hydrothermal synthesis of MoS₂ nanosheets, reaction time contributes significantly to the refinement and restacking of the crystal structure, although it may have less effect on morphology compared to temperature and molar ratio chalcogen.roresearchgate.net. Longer holding times at elevated temperatures in solid-state synthesis can lead to increased grain size and recrystallization researchgate.net.

Effect of Solvent

The choice of solvent or reaction medium can significantly affect the morphology and particle aggregation of this compound materials. In the solvothermal synthesis of bismuth this compound hollow microspheres, the composition of the solvent mixture (e.g., ethylene (B1197577) glycol/absolute ethanol) plays a key role in the formation of hollow microspheres ingentaconnect.comnih.gov. For calcium this compound synthesized by co-precipitation, using water as a solvent can yield octahedron-like nanostructures csu.edu.cn. The solvent dielectric constant and viscosity can also be tuned to control the morphology and particle aggregation in calcium this compound synthesis rsc.org. In sol-gel chemistry, the structure of the resulting gel is significantly different depending on the solvent rsc.org. The use of deep eutectic solvents in hydrothermal synthesis can act as a template, reducing agent, and homogeneous medium, influencing the fabrication of hierarchical structures with high surface activities rsc.org.

Influence on Material Characteristics: Summary

The interplay of these synthetic parameters dictates the final characteristics of this compound materials. The crystalline phase, particle size and distribution, morphology, surface area, and defect concentration are all influenced by the synthesis conditions. These characteristics, in turn, govern the material's performance in various applications, such as catalysis, photoluminescence, and energy storage researchgate.netcdmf.org.brmdpi.comscielo.brnih.govrsc.orgresearchgate.netnih.govacs.orgresearchgate.netrsc.orgmdpi.comcsu.edu.cnrsc.orgresearchgate.netmdpi.commdpi.comvsu.rupsu.eduresearchgate.netcore.ac.ukosti.gov.

For example, in bismuth this compound, the pH and Bi/Mo ratio determine the formation of different phases (α, β, γ), which exhibit varying catalytic activities mdpi.comosti.gov. The size and morphology of barium this compound particles synthesized by co-precipitation are extremely affected by temperature, solvent, surfactant, and barium source, influencing their photoluminescence properties csu.edu.cn. The crystallinity of calcium this compound, influenced by synthesis temperature, impacts its energy storage performance nih.govrsc.org. The morphology of MoS₂ nanosheets can be tuned by reaction temperature and precursor concentration chalcogen.roresearchgate.netresearchgate.net. The specific surface area of zinc this compound nanoparticles, affected by synthesis conditions, correlates with their adsorption properties nih.gov. The dielectric and photocatalytic properties of cerium this compound can be improved by antimony doping, which also affects crystallite size and crystallinity mdpi.com.

The following table summarizes some reported effects of synthetic parameters on the characteristics of various this compound compounds:

| This compound Compound | Synthetic Parameter | Effect on Characteristic(s) | Synthesis Method(s) | Source |

| Bismuth this compound | pH, Bi/Mo Ratio | Crystalline phases (α, γ), surface area, catalytic performance | Hydrothermal | mdpi.comosti.gov |

| Iron this compound | pH | Isopolythis compound species, particle aggregation, MoO₃ formation, acidity, catalytic activity | - | rsc.orgnih.gov |

| Calcium this compound | Temperature | Crystallinity, particle size, energy storage performance | Combustion | nih.govrsc.org |

| Calcium this compound | Solvent, Urea | Morphology (hollow microspheres) | Solvothermal | ingentaconnect.comnih.gov |

| Calcium this compound | Solvent Composition, Temperature | Crystallite size, particle aggregation, morphology | Microfluidic Co-precipitation | rsc.org |

| Calcium this compound | Reactant Concentration, Molar Ratio, pH, Solvent | Morphology (doughnut-shaped microstructures), size, aspect ratio | - | acs.org |

| Barium this compound | Temperature, Solvent, Surfactant, Ba Source | Morphology, particle size, phase, photoluminescence | Co-precipitation | csu.edu.cn |

| Barium this compound | Milling Speed, Reaction Time | Phase formation, crystallite size, lattice parameters | Mechanochemical Activation | mdpi.com |

| Cerium this compound | Calcining Temperature | Crystalline structure, phase evolution, particle size, band gap | EDTA-Citrate Combined Complexation | scielo.br |

| Cerium this compound (Sb-doped) | Dopant Concentration | Crystallinity, crystallite size, band gap, dielectric and photocatalytic properties | Co-precipitation | mdpi.com |

| Lanthanum this compound | Temperature, Holding Time | Phase assemblies, particle size, morphology | Solid-state synthesis | researchgate.net |

| MoS₂ Nanosheets | Temperature, Molar Ratio, Reaction Time | Structural and optical properties, morphology, crystal structure refinement/restacking | Hydrothermal | chalcogen.roresearchgate.net |

| MoS₂ Nanosheets | Precursor Concentration | Crystallinity, morphology (nanoflowers), particle size | Hydrothermal | researchgate.net |

| Zinc this compound | Synthesis Conditions | Particle size, surface area, mesoporosity | Co-precipitation | nih.gov |

| Molybdenum Blue | Acid Concentration | Cluster formation, dispersion stability | - | mdpi.com |

| Various Molybdates | Synthesis Method, Precursor | Molybdenum uptake, surface properties, redox and acid properties | Various (e.g., adsorption equilibrium deposition) | scirp.org |

| Triple this compound (K-Fe-Zr) | Sol-Gel vs Solid-Phase | Synthesis temperature, homogeneity, dispersion, electrical conductivity | Sol-Gel Technology, Solid-Phase Synthesis | vsu.ru |

| Alkali and Alkaline Earth Molybdates | Reaction Time | Purity, secondary species formation | Mechanochemistry | rsc.org |

Controlling these synthetic parameters allows for the precise tuning of this compound material characteristics, enabling the development of materials with optimized properties for a wide range of applications.

Structural Elucidation and Mechanistic Investigations of Molybdate Systems

Advanced Spectroscopic Characterization of Molybdate (B1676688) Compounds

Spectroscopic methods are essential for probing the local environment and vibrational properties of this compound compounds. Techniques such as Raman and Infrared (IR) spectroscopy are widely used to identify the presence and coordination of this compound species. For instance, Raman spectra of molybdates typically show characteristic bands corresponding to the internal vibrational modes of the MoO₄²⁻ tetrahedron, including symmetric stretching (ν₁) and asymmetric stretching (ν₃), as well as bending modes (ν₂ and ν₄). researchgate.netnih.govmdpi.comtandfonline.com Studies on triple molybdates have demonstrated the influence of divalent cations on these vibrational modes, with splitting observed in the IR spectra of the ν₃(F₂) mode that increases with the radius of the cation. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁹⁵Mo NMR, provides valuable information about the molybdenum coordination environment and electronic shielding. Studies using high-field ⁹⁵Mo NMR have investigated a series of this compound salts and glasses, providing insights into the principal components of the Mo shielding and electric field gradient tensors. rsc.orgnih.govacs.org These studies can differentiate between tetrahedral and octahedral molybdenum sites and correlate NMR parameters with structural characteristics. acs.orgacs.org For example, ⁹⁵Mo NMR has been used to study the speciation of molybdenum in aqueous solutions across a wide pH range, identifying monomeric MoO₄²⁻ and polymeric species like heptathis compound ([Mo₇O₂₄]⁶⁻) and octathis compound ([Mo₈O₂₆]⁴⁻) based on their distinct NMR signals. acs.org

Ultraviolet (UV) spectroscopy has also been employed to study the speciation of soluble molybdates like sodium this compound and ammonium (B1175870) this compound in water, identifying the this compound ion and protonated this compound species at lower pH values. imoa.infomolybdenumconsortium.org

Diffraction Studies of this compound Crystal Structures

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of this compound compounds, providing information on unit cell parameters, space groups, and atomic positions. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are utilized. PXRD is commonly used to identify the phases present in a sample and determine crystal structures, particularly for polycrystalline materials. whiterose.ac.ukresearchgate.netchimicatechnoacta.ru For example, PXRD has been used to determine the crystal structure of sodium yttrium molybdates, revealing scheelite-related structures with disordered or ordered cation arrangements. rsc.org PXRD analysis has also confirmed the formation of pure and highly crystalline tetragonal crystals with the space group I4₁/a in hybrid this compound-tungstate materials. acs.org

Rietveld analysis of powder diffraction data is a powerful computational method used in conjunction with PXRD to refine crystal structures. This approach has been applied to determine the structure of complex molybdates, such as the heteropoly-molybdate (MoO₂)₀.₅PMo₁₄O₄₂, confirming its cubic unit cell and proposing a structure for the Keggin-cage unit. cambridge.org

Microscopic and Morphological Analysis of this compound Materials

Microscopic techniques provide visual information about the surface morphology, particle size, and microstructure of this compound materials. Scanning Electron Microscopy (SEM) is widely used to examine the surface features and particle distribution of synthesized molybdates. whiterose.ac.ukresearchgate.netacs.orgmdpi.com SEM images can reveal the shape and aggregation of particles, which are important characteristics influencing material properties. For example, SEM has been used to analyze the morphology of copper this compound nanostructures whiterose.ac.uk and hybrid this compound-tungstate phosphors, showing particle aggregation typical of solid-state reaction methods. acs.org

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of internal microstructure and crystallite size. TEM has been used in the characterization of zinc this compound nanoparticles, providing information on particle size that can be compared with results from other techniques like BET and XRD. mdpi.com Energy-dispersive X-ray spectroscopy (EDX) or Energy-dispersive X-ray analysis (EDAX) is often coupled with SEM to perform elemental analysis and confirm the chemical composition of this compound materials. researchgate.net

Electronic Structure Studies of this compound Systems

Understanding the electronic structure of molybdates is crucial for explaining their physical and chemical properties, including optical, electrical, and catalytic behavior. Techniques like X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provide insights into the oxidation state and local coordination environment of molybdenum. XANES analysis has been used to investigate the speciation of molybdenum in sediments, suggesting the presence of polymeric this compound forms like heptathis compound. mdpi.com

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure, bonding, and properties of molybdates. DFT calculations can complement experimental spectroscopic data by providing detailed information about electronic transitions, band structures, and charge distribution. DFT has been used to study the electronic and vibrational properties of complex molybdates nih.gov and to calculate the electronic structure of decorated this compound clusters mdpi.com. These calculations can help explain observed phenomena, such as the bandgap narrowing in certain molybdates due to the presence of transition metal ions. nih.gov

Theoretical and Computational Modeling of this compound Reactivity

Computational methods play a significant role in understanding the reactivity and transformation pathways of this compound species. DFT calculations are frequently used to investigate reaction mechanisms, calculate activation energies, and model interactions with other molecules or surfaces. For instance, DFT has been employed to study the vibrational spectrum of sodium this compound and analyze vibrational modes related to Mo-O bonds, which can be relevant for understanding its reactivity or potential separation methods. mdpi.com

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound systems, including diffusion, phase transitions, and interactions in solution or at interfaces. While not explicitly detailed in the provided search results for molybdates specifically, these methods are generally applicable to studying the behavior of complex chemical systems and could be used to model this compound transformations.

Mechanistic Insights into this compound Transformation Pathways

Investigating the mechanisms by which molybdates undergo transformations is crucial for optimizing their synthesis and applications. Speciation studies, often utilizing a combination of experimental techniques and theoretical modeling, are key to understanding how this compound species change under different conditions, such as varying pH or in the presence of other reagents.

In aqueous solutions, this compound speciation is highly dependent on pH and concentration. At higher pH, the predominant species is the monomeric tetrahedral MoO₄²⁻ ion. As the pH decreases, polymerization occurs, leading to the formation of isopolymolybdates such as the heptathis compound ([Mo₇O₂₄]⁶⁻) and octathis compound ([Mo₈O₂₆]⁴⁻), which are built from linked MoO₆ octahedra. acs.orgimoa.info Further acidification can lead to the precipitation of MoO₃ or the formation of the MoO₂²⁺ ion. imoa.info Speciation studies using potentiometric data and NMR have provided detailed equilibrium constants for the formation of these polyoxothis compound species. acs.orgdiva-portal.org

Catalysis Science and Engineering of Molybdate Derived Materials

Heterogeneous Molybdate (B1676688) Catalysis in Organic Transformations

Heterogeneous this compound catalysts offer advantages such as ease of separation from reaction mixtures and potential for regeneration and reuse. These materials, often metal molybdates or supported molybdenum oxides, are employed in a variety of organic synthesis reactions. jchemrev.commdpi.com Polyoxometalates (POMs) containing molybdenum have also garnered attention as both homogeneous and heterogeneous catalysts for organic transformations. jchemrev.com

Selective Oxidation Reactions Catalyzed by Molybdates

This compound-based catalysts are active in selective oxidation reactions, where they facilitate the partial oxidation of organic substrates to desired products, minimizing the formation of unwanted byproducts like carbon oxides. This is a crucial area in heterogeneous catalysis, with many industrial processes relying on such catalysts. mdpi.com For instance, metal molybdates have been investigated for the selective oxidation of olefins and alcohols using hydrogen peroxide as an oxidant. sioc-journal.cn Studies have shown that the combination of metals in bimetallic molybdates can influence catalytic performance. sioc-journal.cn For example, a combination of cobalt and molybdenum in a bimetallic this compound catalyst demonstrated a beneficial effect in the oxidation of olefins to aldehydes and exhibited high selectivity (100%) in the oxidation of alcohols to corresponding carbonyl compounds. sioc-journal.cn Alkali earth metal molybdates have also been explored as catalysts for the selective oxidation of methanol (B129727) to formaldehyde (B43269), showing promise in terms of selectivity, activity, and stability under reaction conditions. mdpi.com

Hydrocarbon Functionalization with Molybdenum Catalysts

Molybdenum catalysts are involved in the functionalization of hydrocarbons, which involves introducing functional groups into hydrocarbon molecules. This can include processes like selective oxidation of C-H bonds. google.comresearchgate.net Molybdenum-based catalysts, including molybdenum oxides and carbides, have shown effectiveness in the selective hydrodeoxygenation of biomass-derived oxygenates to produce hydrocarbons. osti.govresearchgate.net These catalysts can promote the cleavage of carbon-oxygen bonds while avoiding the hydrogenation of C=C bonds. researchgate.net The presence of oxygen vacancies on the catalyst surface has been suggested to play a role in the preferential adsorption of carbon-oxygen bonds. researchgate.net

Ammoxidation Processes Using Bismuth this compound Systems

Bismuth this compound catalysts are historically significant in industrial ammoxidation processes, particularly for the conversion of propene to acrylonitrile (B1666552). mdpi.comaiche.orgescholarship.orgtue.nl These multicomponent catalysts have been used for decades in the oxidation and ammoxidation of light olefins. aiche.org While the exact mechanistic details are still being fully established, research suggests that the ammoxidation and oxidation reactions share a common rate-determining step involving the abstraction of a hydrogen radical from propene to form an allyl radical. aiche.org Bismuth is believed to be involved in this rate-determining step, while molybdenum may participate in later steps of the process. scribd.com Studies on different phases of bismuth this compound, such as α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆, have provided insights into their catalytic performance and the redox behavior of bismuth and molybdenum under reaction conditions. escholarship.orgacs.org

Epoxidation and Oxyketonation Reactions Mediated by Molybdenum Complexes

Molybdenum complexes are known to catalyze alkene epoxidation and oxyketonation reactions. researchgate.netresearchgate.net Homogeneous molybdenum complexes, including those with acetylacetonate (B107027) and Schiff base ligands, have been extensively studied as catalysts for alkene epoxidation using oxidants like tert-butyl hydroperoxide (TBHP). mdpi.com Peroxo species of molybdenum are often considered key intermediates in these oxidation processes. mdpi.com Dimeric μ-oxo bridged molybdenum(VI) dioxo complexes have also shown catalytic activity in the epoxidation of both internal and terminal alkenes with high selectivities. rsc.org Supported molybdenum oxides are also important heterogeneous catalysts for selective alkene epoxidation with H₂O₂. researchgate.net

Hydrosilylation, Hydrostannylation, and Hydrogermylation Catalysis

Molybdenum compounds and complexes have been utilized as catalysts in hydroelementation reactions, including hydrosilylation, hydrostannylation, and hydrogermylation. researchgate.netresearchgate.net These reactions involve the addition of a hydrogen-element bond (E-H, where E is Si, Sn, or Ge) across an unsaturated bond. Molybdenum catalysts have been explored for the hydrosilylation of 1,3-dienes, ketones, and aldehydes, as well as the hydrostannylation of acetylenes and hydrogermylation of norbornadienes. researchgate.netresearchgate.net While precious metals have historically dominated hydrosilylation of carbonyls, organometallic complexes of molybdenum have emerged as alternatives. pnnl.gov

Oligomerization of Unsaturated Hydrocarbons

Molybdenum catalysts have been investigated for the oligomerization of unsaturated hydrocarbons, a process that involves coupling a few monomer molecules to form a larger molecule. Molybdenum oxide catalysts supported on zeolites have been studied for the metathesis of olefins, where side reactions like isomerization and oligomerization can occur, influenced by the acidity of the support. beilstein-journals.org While the primary focus might be metathesis, the presence and influence of molybdenum species on oligomerization are noted. beilstein-journals.org

Photocatalysis by this compound Nanomaterials for Environmental Applications

Photocatalysis utilizes light energy to drive chemical reactions. This compound nanomaterials, particularly metal molybdates and molybdenum disulfide (MoS₂), have shown promise as photocatalysts for environmental applications, such as the degradation of organic pollutants in wastewater. scholarsportal.infonih.govacs.org These materials can utilize solar energy to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are effective in breaking down organic contaminants. rsc.org

Metal molybdates with monoclinic structures, including NiMoO₄, CoMoO₄, MnMoO₄, ZnMoO₄, Ce₂(MoO₄)₃, Fe₂(MoO₄)₃, and Bi₂MoO₆, represent a significant group of this compound photocatalysts for environmental remediation. scholarsportal.info These materials possess desirable properties such as tunable band structures, low cost, environmental friendliness, large surface areas, and tunable electrical conductivity, which contribute to their effectiveness in removing organic pollutants from wastewater. scholarsportal.info Strategies to enhance the photocatalytic activity of metal molybdates include morphology control, doping, fabrication with plasmonic materials, and composite formation. scholarsportal.info

Molybdenum disulfide (MoS₂) and its variants also exhibit high photocatalytic activity under visible light irradiation, along with good stability and recyclability. nih.govacs.org MoS₂-based materials have been applied in wastewater treatment, environmental remediation, and organic transformation reactions. nih.govacs.org Their effectiveness is attributed to features like strong oxidizing activity, high stability, large surface area, and a high proportion of catalytically active sites. nih.govacs.org

Sodium this compound nanoparticles have also demonstrated radical scavenging activity, suggesting potential in environmental applications related to reducing oxidative stress. rsc.org

Electrocatalytic Applications of this compound-Based Materials

Molybdenum-based materials, including molybdates, have been extensively investigated as electrocatalysts for various reactions crucial for energy conversion and storage. mdpi.comresearchgate.net Their adjustable structure and good performance make them attractive alternatives to noble metal catalysts. mdpi.com

Oxygen Evolution Reactions

The oxygen evolution reaction (OER) is a key half-reaction in water splitting, and developing efficient, low-cost OER catalysts is essential. This compound-based materials have shown activity in this reaction. For instance, iron molybdates with varying Mo/Fe ratios have been explored as electrocatalysts for OER in alkaline solutions. researchgate.net The activity was found to be dependent on the molar ratio of Mo and Fe, with a ratio of 1.0 exhibiting the greatest electrocatalytic activity in one study. researchgate.net

Mo-doped nickel–iron phosphide (B1233454) (Mo-NiFe-P) nanoflowers, derived from this compound-intercalated NiFe-layered double hydroxide (B78521), have been developed as OER catalysts. The introduction of high valence Mo significantly promotes catalytic activity due to strong electronic interactions with Ni and Fe. Tailoring the amount of intercalated this compound influences the structure and electrocatalytic behavior of the resulting phosphide.

Trimetallic this compound nanobelts have also been constructed for enhanced OER activity through electronic engineering. acs.org Introducing a third metal modifies the electronic environment of the this compound nanobelts, leading to favorable intermediate adsorption. acs.org High entropy molybdates, such as (MnNiCuCoZn)MoO₄, have demonstrated promising bifunctional electrocatalytic activity for both OER and oxygen reduction reaction (ORR). rsc.org The OER activity improved with an increasing number of shared metal centers in the this compound framework. rsc.org Iron-doped nickel this compound (Fe-doped NiMoO₄) has also been synthesized and evaluated as an OER catalyst in alkaline medium, with Fe³⁺ doping helping to regulate the electronic structure and promote activity. scilit.com

Hydrogen Evolution Reactions

Molybdenum-based electrocatalysts are considered promising alternatives to platinum-based catalysts for the hydrogen evolution reaction (HER), particularly due to their earth abundance and admirable activities across a range of pH values. mdpi.com Molybdenum disulfide (MoS₂) is widely utilized as an alternative to Pt catalysts due to its abundance, rich active sites, and chemical stability. mdpi.com The crystal edges of MoS₂, rather than the basal planes, are confirmed as the active catalytic sites for HER. researchgate.net Efforts have been made to activate the basal planes to enhance HER activity. researchgate.net The 1T phase of nanostructured MoS₂, obtained through surface defect engineering, has been found to be active for electrocatalytic HER. scielo.org.mx

Other molybdenum-based materials, such as MoO₂, Mo₂C, and MoC, have also shown potential as HER catalysts. MoO₂ exhibits good electronic conductivity, structural stability, and abundant active sites. mdpi.com Mo₂C has demonstrated excellent catalytic activity in both acidic and alkaline media. rsc.org Combining Mo-based materials with conductive carbon matrices, such as carbon nanotubes, can enhance electrical conductivity, active site dispersion, and surface area, improving HER performance. mdpi.com Doping with heteroatoms can also improve intrinsic activity, lower kinetic energy barriers, facilitate charge transport, and optimize hydrogen binding energy. mdpi.com

Nickel this compound (NiMoO₄) nanorods synthesized on carbon cloth have been explored as electrocatalysts for HER, showing good performance. bohrium.com Europium this compound [Eu₂(MoO₄)₃] combined with MoS₂ in a nanocomposite has also shown enhanced electrocatalytic activity for HER, with improved onset potential and lower charge-transfer resistance compared to pure MoS₂. acs.org

Carbon Dioxide Reduction Catalysis

Electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals is a critical area of research. This compound-based materials and molybdenum complexes have been investigated for this application. Group 6 hexacarbonyl species, including Mo(CO)₆, have shown catalytic activity for the reduction of CO₂ to carbon monoxide (CO) in homogeneous electrocatalysis. researchgate.net

Bimetallic complexes, such as a bioinspired molybdenum-copper molecular catalyst [(bdt)Moᵛᴵ(O)S₂CuᴵCN]²⁻ (bdt = benzenedithiolate), have been reported for the electrochemical reduction of CO₂ to formate. chemrxiv.orgrsc.org This complex mimics the active site of the Mo-Cu carbon monoxide dehydrogenase enzyme. chemrxiv.orgrsc.org The active catalyst is generated upon reduction in the presence of CO₂. chemrxiv.orgrsc.org

Theoretical studies have also explored the electrocatalytic activities of transition metals anchored on monolayer molybdenum telluride (MoTe₂) for CO₂ reduction to formic acid and carbon monoxide. mdpi.com

Catalyst Design Principles for Molybdenum-Active Sites

Designing efficient molybdenum-based catalysts involves understanding and controlling the properties of the active sites. Several principles guide the design process:

Electronic Structure Modulation: Altering the electronic environment of molybdenum centers is crucial for optimizing catalytic activity. This can be achieved through doping with heteroatoms (both non-metals and metals), which can change the electron distribution and regulate the intrinsic activity of active sites. mdpi.commdpi.com For example, Fe³⁺ doping in NiMoO₄ regulates the electronic structure of Ni centers, enhancing OER activity. scilit.com Metal atom doping can also alter the electron distribution of adjacent atoms. mdpi.com

Increasing Active Site Density and Exposure: Maximizing the number of accessible active sites is essential for high catalytic performance. This can be achieved by synthesizing materials with high surface areas, controlling morphology to expose more active facets (like the edges in MoS₂), and preventing agglomeration of nanoparticles. mdpi.commdpi.com Nanostructured supports and three-dimensional frameworks can also increase active sites. mdpi.com

Enhancing Electrical Conductivity: Efficient charge transfer is vital for electrocatalytic reactions. Coupling Mo-based materials with conductive carbon matrices (e.g., graphene, carbon nanotubes) can significantly enhance electrical conductivity and improve catalyst performance. mdpi.comresearchgate.netmdpi.com

Defect Engineering: Introducing defects such as vacancies, grain boundaries, and dislocations in molybdenum-based materials can create additional active sites and modify the electronic structure, leading to improved electrocatalytic performance in various reactions, including HER and OER. mdpi.comresearchgate.net

Synergistic Effects: Combining molybdenum with other metals or materials can lead to synergistic effects that enhance catalytic activity. This is observed in bimetallic and trimetallic molybdates and composites, where interactions between different components improve charge transfer efficiency and catalytic performance. researchgate.netrsc.orgscilit.commdpi.com

Tuning Adsorption Properties: Optimizing the binding energy between reactive intermediates and the active sites is critical for efficient catalysis. Electronic engineering, for instance, can lead to favorable intermediate adsorption on this compound nanobelts for OER. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are valuable tools for understanding adsorption mechanisms and predicting catalytic activity. bohrium.com

Phase Control: The crystal phase of a molybdenum-based material can significantly influence its catalytic activity. nih.gov For example, the 1T phase of MoS₂ is more active for HER than the 2H phase. scielo.org.mx

These design principles, often applied in combination, are crucial for developing high-performance this compound-derived catalysts for a wide range of applications in catalysis science and engineering.

Role of this compound in Industrial Catalytic Processes

This compound-derived materials play a crucial role as catalysts in numerous industrial chemical processes, primarily due to molybdenum's ability to exist in various oxidation states and form diverse structures, including oxides and sulfides. These properties enable this compound-based catalysts to facilitate a range of reactions with high efficiency and selectivity. The major industrial applications include hydrotreating (specifically hydrodesulfurization), selective oxidation, and ammoxidation.

Hydrodesulfurization (HDS)

One of the most significant industrial applications of this compound catalysts is in the hydrodesulfurization (HDS) of petroleum, petrochemicals, and coal-derived liquids. This process is essential for removing sulfur compounds, which are major air pollutants when fuels are combusted imoa.infocobaltinstitute.org. The catalysts used in HDS typically consist of molybdenum disulfide (MoS₂) supported on alumina (B75360), often promoted with cobalt or nickel imoa.infocandcs.de. These catalysts are prepared by sulfiding cobalt and molybdenum oxides on an alumina support imoa.info.

The active phase in these catalysts is recognized as hexagonal slabs of molybdenum disulfide imoa.info. The utility of molybdenum in HDS catalysis stems from the layered structure of MoS₂ imoa.info. Cobalt-molybdenum catalysts, specifically, are widely used for removing sulfur compounds from petroleum fractions, converting sulfur atoms into hydrogen sulfide (B99878) (H₂S) in the presence of hydrogen candcs.decandcs.de. This contributes to the production of lower-sulfur fuels and helps meet environmental regulations imoa.infocandcs.de. Cobalt acts as an activator for molybdenum, increasing its catalytic activity, while molybdenum serves as the primary component for hydrogenation and sulfur removal candcs.de. These catalysts are known for their resistance to sulfur poisoning, which is a significant advantage in processing sulfur-containing feedstocks imoa.info. Spent HDS catalysts, containing molybdenum in the form of MoO₃, are also a valuable source for molybdenum recovery due to their high molybdenum content researchgate.netmdpi.com.

Data regarding the composition of typical CoMoX HDS catalysts indicates they contain 3-5% tricobalt tetraoxide (Co₃O₄), 14% molybdenum trioxide (MoO₃), and 83-85% alumina (Al₂O₃) cobaltinstitute.org. The preparation often involves impregnating gamma-alumina with ammonium (B1175870) heptathis compound or dithis compound and cobalt(II) nitrate (B79036), followed by drying and calcination imoa.info. The sulfides are formed during a pre-sulfiding step or under reaction conditions imoa.info.

| Catalyst Composition (Typical CoMoX HDS) | Percentage by Weight |

| Tricobalt tetraoxide (Co₃O₄) | 3-5% |

| Molybdenum trioxide (MoO₃) | 14% |

| Alumina (Al₂O₃) | 83-85% |

Table 1: Typical Composition of CoMoX Hydrodesulfurization Catalysts.

Selective Oxidation and Ammoxidation

This compound-based catalysts are also extensively used in selective oxidation and ammoxidation reactions, which are crucial for the synthesis of various chemicals, particularly those used in the production of polymers and plastics imoa.info. These reactions involve the selective addition of oxygen or nitrogen and oxygen to hydrocarbons.

Bismuth this compound Catalysts

Bismuth this compound catalysts are quintessential examples of heterogeneous selective-oxidation catalysts mdpi.com. They have been widely used in the industrial production of acrolein from propene oxidation and acrylonitrile from propene ammoxidation since the 1960s imoa.infodigitellinc.comresearcher.lifeaiche.org. These catalysts were pivotal in revolutionizing the textile manufacturing industry digitellinc.com.

Bismuth this compound exists in different crystallographic phases, including α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆ mdpi.comresearcher.life. The α-Bi₂Mo₃O₁₂ phase, with a scheelite-type structure, is generally considered a relevant active component nih.gov. The selective oxidation and ammoxidation reactions over bismuth this compound catalysts are believed to occur via a redox mechanism, often described by the Mars-van Krevelen mechanism rsc.orgresearchgate.net. This mechanism involves the transfer of lattice oxygen from the catalyst to the hydrocarbon, followed by the reoxidation of the reduced catalyst by gaseous oxygen rsc.org.

Detailed research findings indicate that a bifunctional site is necessary for selective oxidation, consisting of a site for α-hydrogen abstraction (often associated with bismuth) and a site for inserting oxygen or nitrogen (associated with molybdenum) rsc.org. The reoxidation process is dependent on the catalyst's structure rsc.org. Studies on the synergy effect in mixtures of bismuth this compound with other oxides like SnO₂ have shown enhanced catalytic activity in selective propene oxidation acs.orgresearchgate.net.

Industrial bismuth this compound catalysts are often complex multicomponent systems, incorporating promoters like cobalt, iron, and potassium to enhance performance significantly nih.gov. For instance, industrial acrolein catalysts can contain diverse this compound phases, including cobalt molybdates (β- and α-CoMoO₄), iron this compound (Fe₂(MoO₄)₃), and alpha bismuth this compound (α-Bi₂Mo₃O₁₂) nih.gov. The presence of these promoters and mixed phases contributes to higher activity compared to pure binary bismuth molybdates nih.gov.

| Bismuth this compound Phases | Formula |

| Alpha | α-Bi₂Mo₃O₁₂ |

| Beta | β-Bi₂Mo₂O₉ |

| Gamma | γ-Bi₂MoO₆ |

Table 2: Common Crystallographic Phases of Bismuth this compound.

Iron this compound Catalysts

Iron this compound, particularly Fe₂(MoO₄)₃, is another widely used this compound-based catalyst in industrial selective oxidation researchgate.netmdpi.commdpi.com. Its primary application is in the partial oxidation of methanol to formaldehyde, a crucial intermediate in the production of resins and other valuable products researchgate.netmdpi.comacs.orgrsc.org. This process is often carried out using the Formox process, which utilizes iron-molybdenum or iron-vanadium-molybdenum mixed oxide catalysts rsc.org.

Commercial iron this compound catalysts typically consist of Fe₂(MoO₄)₃ along with an excess of MoO₃ researchgate.netmdpi.comrsc.org. The presence of excess MoO₃ is believed to improve selectivity and reduce deactivation by compensating for molybdenum loss at high temperatures rsc.org. The catalytic performance of iron this compound is highly dependent on the Mo/Fe ratio, with ratios higher than 1.5 often showing optimal activity and selectivity for formaldehyde production mdpi.com.

Research indicates that the surface of effective iron this compound catalysts is often enriched in molybdenum species researchgate.netacs.org. The oxidation of methanol to formaldehyde over iron this compound involves lattice oxygen, with gaseous oxygen used to reoxidize the catalyst surface acs.org. Iron this compound catalysts have demonstrated high methanol conversion and formaldehyde selectivity in industrial applications acs.org.

| Industrial Selective Oxidation Reaction | Catalyst Type | Key Reactants | Main Product |

| Propene Oxidation | Bismuth this compound (often multi-component) | Propene, Oxygen | Acrolein |

| Propene Ammoxidation | Bismuth this compound (often multi-component) | Propene, Ammonia (B1221849), Oxygen | Acrylonitrile |

| Methanol Oxidation | Iron this compound (Fe₂(MoO₄)₃ with excess MoO₃) | Methanol, Oxygen | Formaldehyde |

Table 3: Examples of Industrial Selective Oxidation and Ammoxidation Processes Using this compound Catalysts.

Other Selective Oxidation Applications

This compound catalysts are also explored and used in other selective oxidation reactions. For example, molybdenum-vanadium oxides are used for the oxidation of acrolein to acrylic acid imoa.info. Molybdenum oxide on alumina is used in olefin metathesis imoa.info. Heteropolyacids, such as phosphothis compound, are employed in the hydration of propene to produce alcohols imoa.info. Nickel molybdates show potential for the oxidative dehydrogenation of light alkanes up.pt.

Sodium this compound serves as a precursor for various molybdenum-based catalysts used in selective oxidation noahchemicals.com. Ammonium this compound is also used as a catalyst in the production of acrylic acid meghachem.org.

Other Industrial Catalytic Applications

Beyond hydrotreating and selective oxidation, this compound compounds find applications in other catalytic processes. Cobalt-molybdenum catalysts are used in hydrogenation reactions to convert unsaturated hydrocarbons into saturated compounds candcs.de. They are also utilized in ammonia synthesis, converting nitrogen and hydrogen into ammonia candcs.de. Molybdenum-based catalysts have been explored for the conversion of synthesis gas (hydrogen and carbon monoxide) from waste materials into alcohols, even in the presence of sulfur imoa.info.

Molybdate in Advanced Materials Science and Engineering

Electrochemical Energy Storage with Molybdate (B1676688) Electrode Materials

This compound-based materials are being explored as promising electrode materials for electrochemical energy storage devices, including supercapacitors and batteries. Their potential stems from the ability of the metal ions within the this compound structure to exist in multiple oxidation states, which contributes to enhanced energy density and cycling stability. nih.govresearchgate.net

Supercapacitors Utilizing this compound-Based Anodes and Cathodes

Metal molybdates (AₓMoOᵧ), where 'A' can be a mono-, di-, or trivalent metal ion, are attracting research interest as suitable electrodes for supercapacitors. rsc.org These materials possess characteristics such as high theoretical charge capacity and good electrical and ionic conductivity. rsc.org Binary metal oxides, including molybdates, are particularly noted for their multiple redox states, which are advantageous for supercapacitor applications. rsc.org

Specific this compound compounds have been investigated for their supercapacitive performance. For instance, manganese this compound (MnMoO₄) nanostructures have shown promising supercapacitive performance, with an estimated specific capacitance of 697.4 F g⁻¹ at 0.5 A g⁻¹ in a 2 M KOH aqueous solution. researchgate.netrsc.org Nickel this compound (NiMoO₄) has also garnered interest as a potential electrode material due to its high redox potential and relatively low toxicity compared to cobalt counterparts. rsc.org Cobalt this compound (CoMoO₄) is another candidate, exhibiting a fast reversible redox reaction, although it may be less electrochemically active than NiMoO₄. rsc.orgnih.gov Calcium this compound (CaMoO₄) has been evaluated for use in sodium-based energy storage devices, including supercapacitors. rsc.orgnih.gov Amorphous CaMoO₄, particularly when combined with carbon, has demonstrated excellent rate capability suitable for supercapacitor applications. rsc.orgnih.gov

Research also includes the development of hybrid devices, such as an aqueous hybrid supercapacitor utilizing NiMoO₄ nanowires as the cathode and iron oxide hydroxide (B78521) nanoparticles as the anode, which displayed high specific capacitance, high energy density, and exceptional stability. nih.gov Silver this compound (β-Ag₂MoO₄) in mesoporous nanopotato morphology has been investigated as a supercapacitor electrode, exhibiting battery-type behavior with a two-electron transfer during the redox reaction in a 2 M KOH aqueous solution. rsc.org

This compound Materials in Battery Technologies

This compound materials are also being actively researched for their application in various battery technologies, including lithium-ion batteries (LIBs) and sodium-ion batteries. Metal molybdates (MMoO₄, where M = Ni, Mn, Co, Ca, Mg, or Ba) are being widely reported for their potential as electrodes in both LIBs and supercapacitors. rsc.orgnih.gov

Nickel this compound (NiMoO₄) and Cobalt this compound (CoMoO₄) are considered potential candidates for battery electrodes. rsc.org Iron this compound (Fe₂(MoO₄)₃) is also a prospective energy storage material for supercapacitors and LIBs. researchgate.net this compound-doped LiFePO₄ has been explored as a cathode material in LIBs. researchgate.net Nonstoichiometric molybdenum oxides (e-MoₓOᵧ) and mixed molybdenum oxides (MMO, MoOₓ, 2 < x < 3) also show potential for use in LIBs. researchgate.net

Calcium this compound (CaMoO₄) has been evaluated as a cathode material in classical lithium-ion batteries. rsc.orgnih.gov Its crystalline form has superior electrochemical properties attributed to morphology that enhances Na⁺ ion diffusivity and electron transport, while amorphous CaMoO₄ with carbon is suitable for supercapacitor applications due to excellent rate capability. rsc.orgnih.gov Magnesium this compound (MgMoO₄) has been investigated for both supercapacitor and battery applications in aqueous and non-aqueous solvents. researchgate.net While showing promise as an anode material with high rate performance and capacity retention in sodium-ion batteries, the formation of a solid electrolyte surface layer limited its reversible capacity in non-aqueous sodium-battery systems, although cycling stability was found to be stable in aqueous systems. researchgate.net

Silver this compound complexes (Ag₂MoₓOᵧ), such as Ag₂Mo₂O₇ and monoclinic Ag₂MoO₄, have been examined as potential battery materials, with research indicating that an organized morphology, such as nanowires, can lead to more efficient discharge. valpo.edu The performance of silver molybdates in battery operation was shown to improve with the assistance of carbon and binder, with monoclinic Ag₂MoO₄ achieving a capacity around 300 mAh/g. valpo.edu

Molybdenum-based materials, including molybdenum oxides (MoOₓ, 2 ≤ x ≤ 3) and oxysalts, are also being extensively explored as nanostructured electrode materials for rechargeable lithium/sodium-ion batteries and Mg batteries. rsc.org Specifically, molybdenum oxides like MoO₂ and MoO₃ have been investigated for lithium storage applications. nih.gove3s-conferences.org MoO₃ has been studied as a cathode material in lithium-sulfur batteries, demonstrating strong adsorption to lithium polysulfides (LiPSs) and increased conductivity upon lithiation. nih.gov MoO₂ nanoparticles incorporated into carbon nanofibers have been shown to effectively trap LiPSs and improve the reversibility of the sulfur reaction in lithium-sulfur batteries. nih.gov

Corrosion Inhibition Mechanisms of Molybdates in Metallic Systems

Molybdates are recognized as effective inorganic corrosion inhibitors for both ferrous and nonferrous metals, known for their low toxicity compared to alternatives like chromates. researchgate.netcapes.gov.br They function primarily as anodic inhibitors, forming a protective passive layer on the metal surface that prevents the anodic dissolution of the metal. researchgate.nettribology.rsresearchcommons.org

The mechanism involves the this compound ions (MoO₄²⁻) participating in the formation of a protective film. This film can be an oxide layer or a precipitation film formed by the reaction between this compound ions, corrosive media, and metal ions. tribology.rsresearchcommons.orgmdpi.com This passive layer acts as a barrier, limiting contact between the metal surface and corrosive agents. tribology.rsmdpi.com For instance, in reinforced concrete, this compound ions contribute to the formation of a Fe₂O₃ passivation film on the steel surface, decelerating corrosion by preventing the loss of electrons. researchgate.net

Sodium this compound (Na₂MoO₄) is particularly noted as a non-oxidizing anodic inhibitor, effective in water-based systems where traditional inhibitors may fail. noahchemicals.comatamanchemicals.com Its incorporation into coatings can extend the lifespan of metal structures. noahchemicals.comatamanchemicals.com In industrial water treatment, sodium this compound is preferred over sodium nitrite (B80452) in bimetallic systems to prevent galvanic corrosion, as lower concentrations of this compound provide similar inhibition levels while maintaining lower water conductivity. atamanchemicals.com

Nanotechnology-based this compound inhibitors, such as molybdenum disulfide nanoparticles, are also being explored, offering advantages like high surface area coverage and improved adhesion for enhanced corrosion protection. tribology.rs

Functional Materials Incorporating this compound for Optical Applications

This compound-containing materials are utilized in various optical applications due to their unique properties, including luminescence and nonlinear optical characteristics. Alkaline-earth metal molybdates, such as CaMoO₄, are important functional materials with applications in luminescent devices and optical fibers. rsc.org

Sodium this compound is used in glass manufacturing to produce specialized glasses with unique optical properties, such as ultraviolet (UV) filtering glasses used in eyewear and architectural glass. noahchemicals.com It acts as a fluxing agent in glass and ceramics, improving properties like chemical resistance, thermal stability, and mechanical strength. noahchemicals.com

Transition metal molybdates have gained attention in nonlinear optics for their outstanding optical and luminescent properties, which are valuable for next-generation optoelectronics devices. researchgate.net Silver this compound (Ag₂MoO₄) nanostructures, for example, have been investigated as optical limiting materials, exhibiting reverse saturable absorption attributed to a two-photon absorption mechanism, making them suitable for fabricating optical limiters in pulsed laser applications. researchgate.net

Rare earth molybdates are also significant in optical applications. Lanthanide-doped this compound and tungstate (B81510) materials are known for their biomedical applications in X-ray imaging, computed tomography (CT), and magnetic resonance imaging (MRI) due to their chemical and optical stability, intense luminescence, and tunable emission color. acs.org Europium-doped double molybdates like La₂Zr₃(MoO₄)₉:Eu³⁺ are being assessed as promising luminescent materials for optoelectronics and solid-state lighting, showing high absorption coefficients indicative of efficient light absorption and intense luminescence. bohrium.com Europium- and samarium-doped calcium this compound–tungstate phosphors (CaMoWO₄:Eu³⁺/Sm³⁺) have been synthesized, exhibiting tunable visible emission. acs.org

This compound-Based Materials for Antiviral Activity Research

This compound-based materials have shown promise in antiviral activity research, particularly against enveloped viruses like influenza and coronaviruses. researchgate.net Researchers have successfully developed cerium this compound (γ-Ce₂Mo₃O₁₃, also referred to as CMO) which exhibits high antiviral activity against coronavirus, including SARS-CoV-2.

The antiviral activity of cerium this compound is inferred to be due to an effective combination of cerium with the this compound ion, as well as the material's specific surface area. In studies, CMO powder reduced the level of coronavirus by four orders of magnitude within four hours. Cerium molybdates (Ce₂Mo₃O₁₂ and γ-Ce₂Mo₃O₁₃) have been prepared in powder form and exhibited antiviral activity against bacteriophage Φ6, an envelope-type virus model.

Building on earlier work with lanthanum this compound (La₂Mo₂O₉, LMO), which showed better activity against non-envelope viruses, incorporating cerium to form La₁.₈Ce₀.₂Mo₂O₉ (LCMO) improved antiviral activity against the envelope-type bacteriophage Φ6.

Silver this compound (Ag₂MoO₄) has also been investigated for its antiviral properties. aip.org Specifically, nano-β-Ag₂MoO₄ has been identified as a core component for anti-coronavirus composite polymer coatings. aip.org Studies have shown that nano-β-Ag₂MoO₄ coatings at a concentration of 200 ppm demonstrated a high anti-coronavirus activity rate of 99.5% within 2 hours against the HCoV-229E coronavirus. aip.org The antiviral effect of silver this compound is linked to the release of silver ions, which have a killing effect on both enveloped and non-enveloped viruses. aip.org Copper this compound (CuMoO₄) has also shown high antiviral activity against bacteriophage Φ6, which is inferred to be attributable to ion leakage and the generation of reactive oxygen species. researchgate.net

Development of this compound-Containing Advanced Ceramics and Glazes

This compound compounds are incorporated into advanced ceramics and glazes to modify their properties and achieve specific functionalities, including enhanced thermal stability, chemical resistance, and coloration. noahchemicals.com

In ceramics, sodium this compound is employed in the manufacturing of components requiring high thermal stability and resistance to chemical attack, such as refractories and advanced ceramics used in electronics. noahchemicals.com It acts as a fluxing agent, reducing the melting temperature and increasing the chemical resistance of ceramics. noahchemicals.com Sodium this compound also contributes to the thermal stability and mechanical strength of ceramics. noahchemicals.com

Molybdates are also used in decorative ceramics and specialty glass products. noahchemicals.com For example, sodium this compound can enhance the vibrancy and durability of ceramic glazes and glass enamels, making them more resistant to fading and wear. noahchemicals.com

Research has also explored the direct use of reduced molybdenum clusters as precursors for developing molybdenum blue glazes as an alternative to cobalt-based colorants. bridgew.edunih.gov While sensitive to firing conditions, resulting in colors ranging from whites and pale blues under oxidizing conditions to gray and blue-gray under reducing conditions, this area of research highlights the potential of molybdates in ceramic coloration. bridgew.edu

This compound Composites for Enhanced Material Performance

This compound-based composites are actively being researched for their ability to impart desirable characteristics to base materials, addressing limitations and opening up new possibilities in material science and engineering.

One significant area of development is the use of metal molybdates in electrochemical energy storage devices like lithium-ion batteries and supercapacitors. Transition metal molybdates, such as those involving nickel, cobalt, manganese, iron, and zinc (AMoO₄ where A = Ni, Co, Mn, Fe, Zn), are promising electrode materials due to their multi-electron redox capability, good electrical conductivity, and stable crystal structure. researchgate.netresearchgate.net Composites incorporating these molybdates, often with materials like graphene oxide or carbon, exhibit enhanced electrochemical performance, including higher specific capacitance, improved rate capability, and better cycling stability. researchgate.netnih.govresearchgate.netmdpi.com For instance, sodium this compound (Na-Mo-O) wrapped by graphene oxide composites have shown significantly higher specific capacities and better cycling performance compared to bare Na-Mo-O nanorods when used as anodes in lithium-ion batteries. nih.gov Similarly, Ni-doped Fe₂(MoO₄)₃ nanocomposites have demonstrated improved specific capacitance and rate capability as supercapacitor anodes. researchgate.net Hollow this compound microspheres, such as CoMoO₄, NiMoO₄, and MnMoO₄, have been explored as catalytic hosts in lithium-sulfur batteries to improve electrochemical performance by addressing issues like polysulfide shuttling and sluggish redox kinetics. nankai.edu.cn

This compound composites also play a crucial role in corrosion protection. This compound-based compositions are being developed as environmentally benign alternatives to traditional chromate-based conversion coatings for metal surfaces, offering anodic inhibition and rapid repassivation to reduce corrosion. google.com Composite coatings containing this compound-functionalized mesoporous silica (B1680970) (MCM-41) have demonstrated enhanced corrosion resistance in zinc-based coatings, acting as a self-healing agent by releasing this compound during the corrosion process. rsc.org Research on sodium this compound low phosphorus passivation films on steel has shown good corrosion resistance, with the passivation film primarily composed of phosphate (B84403), this compound, molybdenum oxide, and their crystalline hydrates. mdpi.com The addition of this compound-intercalated functionalized layered double hydroxide (LDH) to epoxy coatings has significantly enhanced their anticorrosion properties, reducing the corrosion rate and impeding the diffusion of corrosive ions to the metal interface. researchgate.netmdpi.com

In the field of catalysis, this compound composites are utilized for various reactions. Bismuth this compound-based composite catalysts are employed in the photocatalytic degradation of organic pollutants in wastewater, leveraging their visible-light photocatalytic activity. magtech.com.cnmagtech.com.cn Iron this compound catalysts, often with excess molybdenum oxide, are used in the industrial production of formaldehyde (B43269) through the selective oxidation of methanol (B129727). lidsen.com Copper this compound nanostructures have been investigated as catalysts for hydrogen evolution, showing enhanced hydrogen production rates. whiterose.ac.uk Nickel this compound catalysts supported on materials like silica have also been explored for the selective oxidation of hydrocarbons. up.pt

Furthermore, this compound composites can enhance mechanical properties. The incorporation of graphene oxide (GO)-based nanocomposites containing zinc this compound (ZM) into cellulose (B213188) acetate (B1210297) ultrafiltration membranes has been shown to enhance the mechanical strength of the polymeric membranes. tandfonline.com Molybdenum disulfide (MoS₂) and modified MoS₂ have been used as reinforcing fillers in polymer composites, such as epoxy and natural rubber, to improve tensile strength, modulus, elongation at break, and abrasion resistance. rsc.orgresearchgate.net While molybdenum disulfide is not strictly a this compound, its layered structure and mechanical properties are relevant in the context of molybdenum compounds in composites. Cobalt this compound (CoMoO₄) has also been incorporated into thermoset composites, showing a moderate increase in mechanical performance. scientific.net

The development of this compound composites involves combining molybdates with various materials to leverage synergistic effects and achieve tailored properties. The specific composition and structure of the composite, as well as the interaction between the this compound phase and the matrix material, are critical factors influencing the final material performance.

Data Table: Examples of this compound Composites and Enhanced Properties

| This compound Compound/Composite | Matrix Material(s) | Enhanced Property/Application | Key Finding(s) |

| Fe₂(MoO₄)₃@C | Carbon | Electromagnetic Absorption | Minimum reflection loss of -60.62 dB at 1.7 mm thickness. |

| Metal Molybdates (e.g., CoMoO₄, NiMoO₄, MnMoO₄) | Carbon, Graphene-based materials | Electrochemical Energy Storage (Supercapacitors) | Outstanding electrochemical activity, stable crystal structure, high specific capacitance, superior rate capability. researchgate.netresearchgate.netnankai.edu.cn |

| Na-Mo-O/Graphene Oxide | Graphene Oxide | Lithium-Ion Battery Anodes | Specific capacity of 718 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹. nih.gov |

| This compound-functionalized Mesoporous Silica (MCM-41) | Zinc-based coatings | Corrosion Resistance (Self-healing) | Increased corrosion resistance compared to coatings without functionalized MCM-41. rsc.org |

| Sodium this compound Low Phosphorus Passivation Film | Steel | Corrosion Resistance | Corrosion current is reduced to 1/4 of the blank sample. mdpi.com |

| This compound-intercalated Functionalized Layered Double Hydroxide | Epoxy Coating | Anticorrosion Properties | Corrosion protection efficiency improved by over 98%. researchgate.netmdpi.com |

| Bismuth this compound-based Composites | Various (Semiconductor materials) | Photocatalytic Degradation | Effective removal of organic pollutants in wastewater under visible-light irradiation. magtech.com.cnmagtech.com.cn |

| Iron this compound (with excess MoO₃) | - | Catalysis (Formaldehyde Production) | Selective oxidation of methanol to formaldehyde. lidsen.com |

| Copper this compound (Cu₁.₇Mo₀.₃O₄, Cu₁.₄Mo₀.₆O₄) | - | Hydrogen Evolution Catalyst | Enhanced hydrogen production rate; Cu₁.₇Mo₀.₃O₄ showed highest activity. whiterose.ac.uk |

| Graphene Oxide/Zinc this compound | Cellulose Acetate Membranes | Mechanical Strength | Enhanced mechanical strength of ultrafiltration membranes. tandfonline.com |

| Molybdenum Disulfide (MoS₂) and Modified MoS₂ | Epoxy, Natural Rubber | Mechanical Properties | Significant increase in tensile strength and modulus (Epoxy/M-MoS₂). Improved abrasion resistance, tensile strength (NR composites). rsc.orgresearchgate.net |

| Cobalt this compound (CoMoO₄) | Thermoset (Epoxy Resin) | Mechanical Performance, Piezo-chromic Behavior | Moderate increase in mechanical performance; clear visualized color change under strain. scientific.net |

| Silver this compound (nano-β-Ag₂MoO₄) | Polymer Coating | Anti-coronavirus Activity | 99.5% anti-coronavirus activity rate within 2 hours at 200 ppm. aip.org |

This table summarizes some of the research findings on this compound composites and their enhanced material performance across various applications.

Environmental Geochemistry and Remediation of Molybdate

Sorption and Desorption Dynamics of Molybdate (B1676688) in Environmental Matrices

Sorption is a primary process controlling the fate and transport of this compound in soils and sediments. The adsorption of this compound onto soil reactive surfaces, such as clay minerals, soil organic matter (SOM), and metal (hydr)oxides, significantly impacts its bioavailability and mobility in the vadose zone. mdpi.com Studies have shown that this compound retention can be kinetically controlled, exhibiting biphasic behavior with an initial rapid retention followed by a slower, continued retention over time. mdpi.com This biphasic reaction has been observed across different soil types and reaction times, ranging from minutes to years. mdpi.com

The binding affinity between this compound in solution and soil reactive surfaces is a key factor determining its reactivity in soil environments. mdpi.com Clay minerals are considered important components governing this compound sorption on soils. mdpi.com However, some studies suggest that adsorption on Al and Fe oxides can be greater than on a weight basis on clay minerals. mdpi.com

Desorption experiments indicate that this compound sorption can exhibit partial reversibility, particularly in acidic soils, which may be linked to the solubility of formed complexes like Al-molybdate. nih.gov Sorption/desorption irreversibility and related mechanisms are important considerations when evaluating this compound mobility and availability in soils. nih.gov

Speciation and Mobility of this compound in Soils and Aquatic Systems

In oxic natural environments, this compound (MoO₄²⁻) is the dominant species of molybdenum. researchgate.netimoa.info However, under acidic conditions, this compound ions can form various polyions, such as Mo₇O₂₄⁶⁻, Mo₈O₂₆⁴⁻, and Mo₁₂O₃₇²⁻. mdpi.com Under strongly reducing conditions, such as those found in some ocean basins, fjords, stratified lakes, and confined aquifers, molybdenum can be converted to thiomolybdates (e.g., MoS₄²⁻), which are less mobile. imoa.infotandfonline.comepa.gov

The mobility of this compound in aquatic systems is largely controlled by adsorption, particularly in acidic soils and sediments. researchgate.nettandfonline.com The ability of soils and bed sediments to retain this compound is a key determinant of its general mobility in the aquatic environment. researchgate.nettandfonline.com Studies in areas affected by mining activity have shown that a significant amount of molybdenum in sediments can exist as this compound or polymeric this compound, weakly adsorbed onto minerals like ferrihydrite. mdpi.com This suggests that surface sediments can act as secondary sources of molybdenum contamination rather than permanent sinks in such environments. mdpi.com

High concentrations of molybdenum, predominantly as the stable this compound ion, are often found in oxic, alkaline conditions. imoa.info Groundwater in oxic, alkaline conditions within volcanogenic sediments can exhibit exceptionally high this compound concentrations. imoa.info

Influence of Soil Properties on this compound Adsorption and Availability